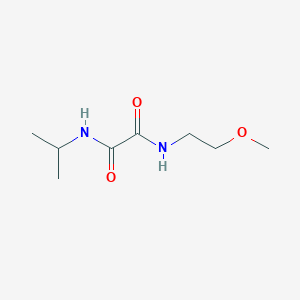
N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of N-alkylated diamines and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological Applications of Propofol
Propofol, a compound with similarities in chemical structure to the query, is extensively used as an intravenous anesthetic. Its pharmacodynamic and pharmacokinetic properties have been well-documented, showcasing its effectiveness in induction and maintenance of anesthesia for surgeries, including outpatient procedures due to its rapid recovery profile and low incidence of postoperative nausea and vomiting. The research highlights propofol's suitability for total intravenous anesthesia and its use in sedation for surgeries under regional anesthesia and intensive care patients (Langley & Heel, 1988).
Chemical Production from Biomass
Another area of research relevant to compounds like N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide involves the conversion of plant biomass to valuable chemicals. For instance, the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks presents a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives, including furan compounds and various polymers, highlight the potential of biomass as a feedstock for producing a wide range of chemicals, potentially including methoxyethyl and propan-2-yl derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).
Biotechnological Routes from Lactic Acid
Biotechnological production routes from lactic acid to various derivatives showcase the versatility of microbial processes in generating compounds that may relate to or inspire methods for producing or applying this compound. Lactic acid serves as a precursor for producing pyruvic acid, acrylic acid, 1,2-propanediol, and other valuable chemicals through both chemical and biotechnological routes, demonstrating the integration of green chemistry and biotechnology in chemical synthesis (Gao, Ma, & Xu, 2011).
Methanol Crossover in Fuel Cells
Research on methanol crossover in direct methanol fuel cells (DMFCs) provides insights into the challenges and solutions for utilizing methanol and its derivatives in energy applications. The review discusses the limitations imposed by methanol crossover and the development of more impermeable polymer electrolytes, which could indirectly inform research on similar compounds (Heinzel & Barragán, 1999).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)10-8(12)7(11)9-4-5-13-3/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWHCZLFLMEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)


![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)


![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
